

Application Note: The Role and Utility of Buthionine Sulfoximine (BSO) in Neuroblastoma Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Buthionine sulfoximine ethyl ester*

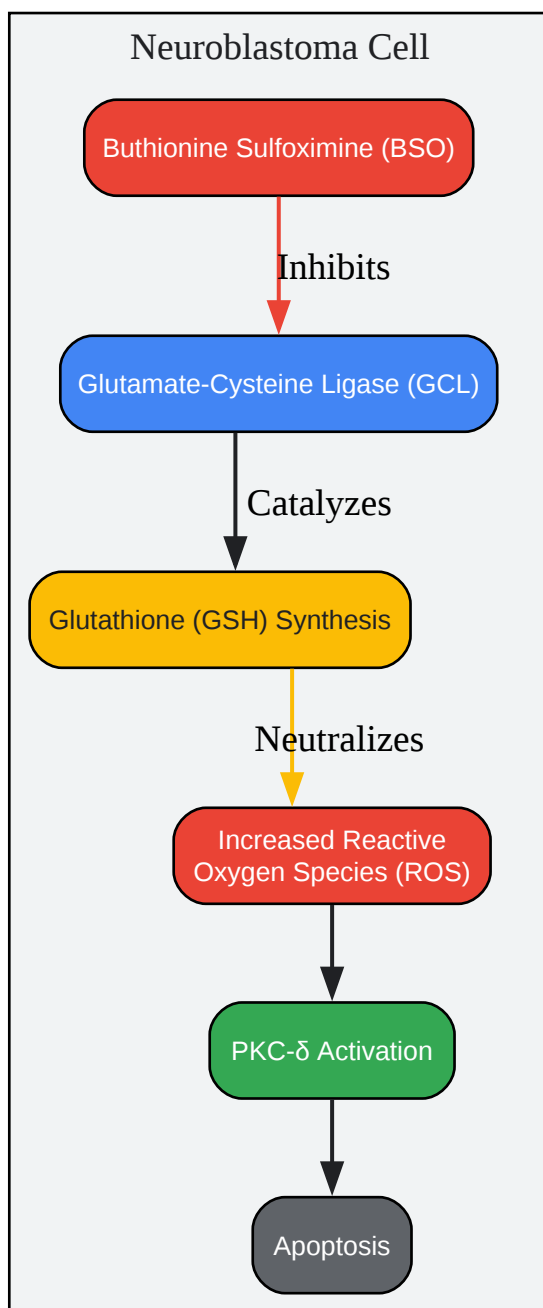
Cat. No.: *B154722*

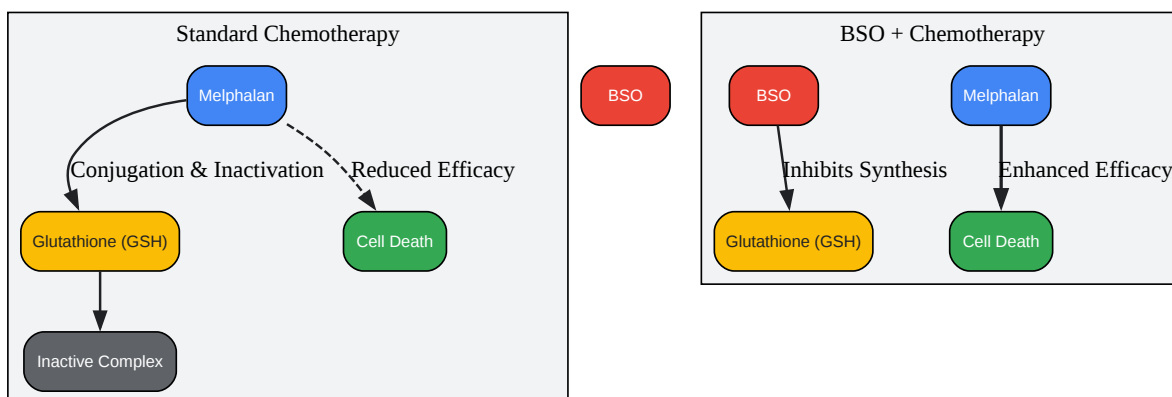
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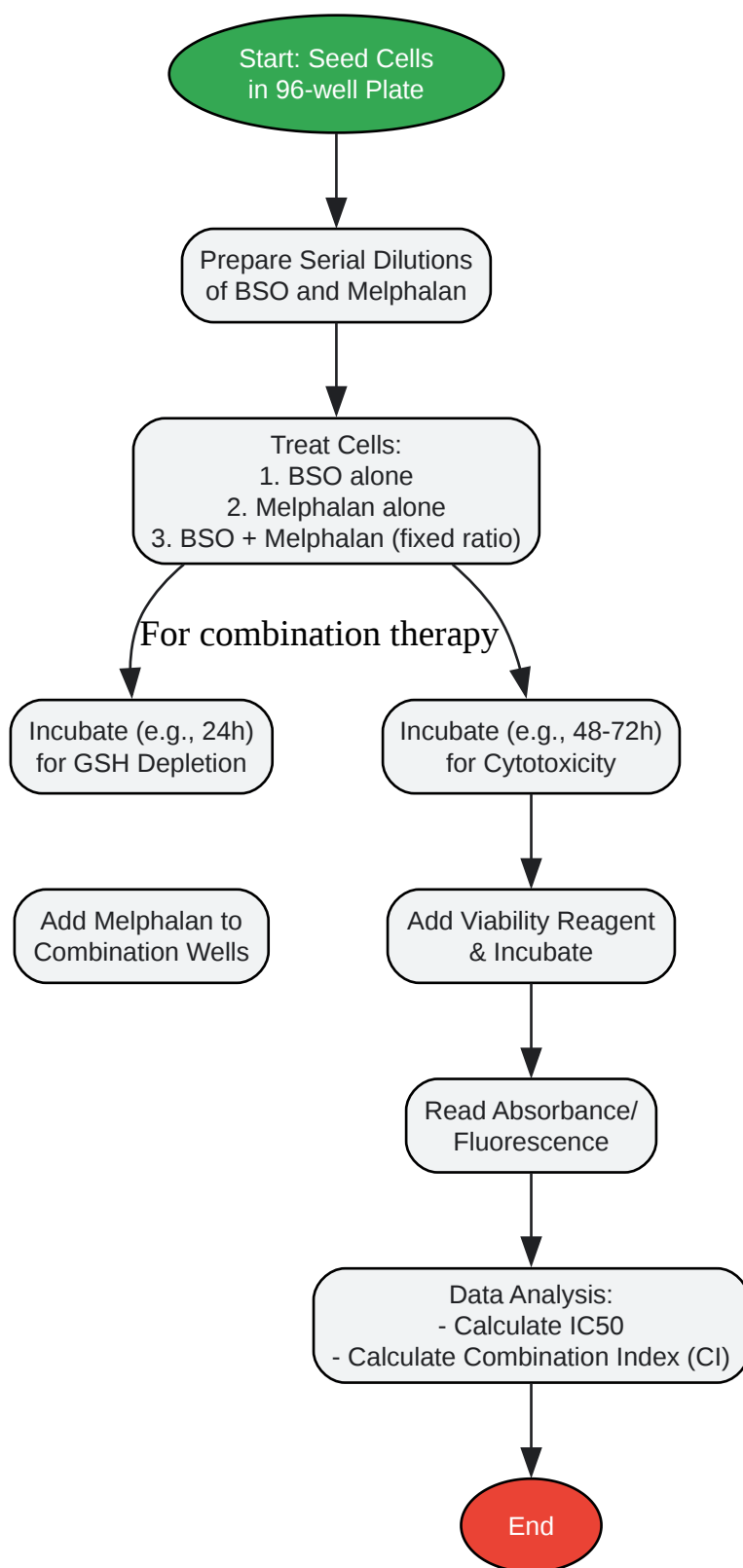
Audience: Researchers, scientists, and drug development professionals.

Introduction Neuroblastoma, a pediatric cancer originating from the neural crest, remains a significant clinical challenge, particularly in high-risk and recurrent cases.[1] A key mechanism of resistance to chemotherapy, especially alkylating agents like melphalan, is the high intracellular concentration of glutathione (GSH).[2][3] GSH can detoxify chemotherapeutic agents by binding to and inactivating them.[2] Buthionine sulfoximine (BSO), a specific inhibitor of glutamate-cysteine ligase (GCL), effectively blocks the rate-limiting step in GSH synthesis.[2] This application note details the use of BSO in neuroblastoma research, focusing on its mechanism, its role as a single agent and a chemosensitizer, and provides protocols for its experimental application.

Mechanism of Action BSO depletes intracellular GSH levels, thereby sensitizing cancer cells to oxidative stress and certain chemotherapeutic drugs. In neuroblastoma, this depletion leads to an overproduction of reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis.[4][5] Studies have shown that MYCN-amplified neuroblastoma cells are particularly sensitive to BSO-induced apoptosis.[4][6] This process can involve the activation of protein kinase C-delta (PKC- δ), leading to downstream apoptotic events.[5]







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- To cite this document: BenchChem. [Application Note: The Role and Utility of Buthionine Sulfoximine (BSO) in Neuroblastoma Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154722#application-of-buthionine-sulfoximine-ethyl-ester-in-neuroblastoma-research]

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